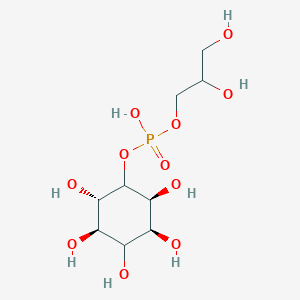
Glycerophosphoinositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate is a complex organic compound with the molecular formula C9H19O11P . This compound is known for its unique structure, which includes multiple hydroxyl groups and a phosphate group, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycerophosphoinositol typically involves the reaction of glycerol with myo-inositol in the presence of phosphoric acid . The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to increase yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Glycerophosphoinositol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The phosphate group plays a crucial role in these interactions, facilitating the transfer of phosphate groups in phosphorylation reactions .
Comparación Con Compuestos Similares
Similar Compounds
Glycerophosphoinositol: A related compound with similar structural features.
Glycerylphosphoinositol: Another analog with comparable properties.
myo-Inositol, mono (2,3-dihydroxypropyl hydrogen phosphate): A closely related compound with slight structural differences.
Uniqueness
2,3-Dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate stands out due to its unique combination of multiple hydroxyl groups and a phosphate group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
16824-65-0 |
|---|---|
Fórmula molecular |
C9H19O11P |
Peso molecular |
334.21 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H19O11P/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16/h3-16H,1-2H2,(H,17,18)/t3?,4?,5-,6+,7-,8-,9?/m0/s1 |
Clave InChI |
BMVUIWJCUQSHLZ-LIPDPKNMSA-N |
SMILES |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |
SMILES isomérico |
C(C(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)O)O |
SMILES canónico |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |
Sinónimos |
glycerophosphoinositol glycerylphosphoinositol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















